molecular formula C15H8FNO2 B025916 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile CAS No. 372941-48-5

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

Cat. No. B025916
M. Wt: 253.23 g/mol
InChI Key: VVXGNGGTQDOLGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific isothiocyanates with fluoroanilines or similar reactions to produce compounds with distinct structural and vibrational properties. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved through the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines, yielding compounds characterized by FTIR spectroscopy and X-ray diffraction among other techniques (Saeed, Erben, Shaheen, & Flörke, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic and computational methods. For example, the structure, FT IR, NMR, UV, NBO, and HOMO-LUMO analyses of a closely related compound were examined using Density Functional Theory (DFT) methods, providing insights into the therapeutic properties of the drug (Khajehzadeh & Moghadam, 2017).

Chemical Reactions and Properties

Chemical reactions involving the fluorophenyl group often lead to the formation of complex structures with significant biological activities. The preparation of Schiff bases from thiophene-3-carbonitrile derivatives, for instance, showcases the versatility of reactions involving fluorophenyl compounds, resulting in products with notable antimicrobial activity (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of such compounds can be studied through various spectroscopic techniques. Photophysical studies of 1,3-dihydroisobenzofuran derivatives have revealed structured fluorescence spectra, providing insights into their electronic structure and potential applications in materials science (Mandali, Pati, Mishra, & Chand, 2017).

Chemical Properties Analysis

The chemical properties of fluorophenyl-containing compounds are diverse, with studies highlighting their reactivity, synthesis of novel derivatives, and applications in various fields. For example, the synthesis and antimicrobial screening of novel triazole-thiones derived from 1,3-dihydroisobenzofuran and fluorophenyl components have demonstrated significant biological activities (Bhandari & Gaonkar, 2014).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation .

Future Directions

Future research could focus on the synthesis and characterization of “1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile” and similar compounds, as well as their potential applications in various fields such as medicine .

properties

IUPAC Name

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO2/c16-11-4-2-10(3-5-11)14-12-6-1-9(8-17)7-13(12)15(18)19-14/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXGNGGTQDOLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C#N)C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596048
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

CAS RN

372941-48-5
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-(4-fluoro-phenyl)-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid amide (13.6 g, 0.05 mole) in thionyl chloride (40 mL) and DMF (0.25 mL) was heated at reflux for 2 hours. The thionyl chloride was then evaporated, and the residue was dissolved in hot IPA (100 mL). On cooling, crystals of the title compound were formed. Yield: 7.8 g (62%). 1H NMR (d6-DMSO): δ 6.87 (s, 1H), 7.26 (t, 2H), 7.42 (dd, 2H), 7.58 (d, 1H), 8.18 (dd, 1H), 8.48 (s, 1H).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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